molecular formula C8H8Cl2N2O B13973700 N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide

N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide

Cat. No.: B13973700
M. Wt: 219.06 g/mol
InChI Key: NXTNEKKDMJJQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methyl group, along with an acetamide functional group. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide typically involves the reaction of 2,6-dichloro-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Conversion to 2,6-dichloro-4-methylpyridine-3-carboxylic acid.

    Reduction: Formation of N-(2,6-dichloro-4-methylpyridin-3-yl)amine.

Scientific Research Applications

N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine
  • 2,6-Dichloro-N-methylpyridin-4-amine

Uniqueness

N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c1-4-3-6(9)12-8(10)7(4)11-5(2)13/h3H,1-2H3,(H,11,13)

InChI Key

NXTNEKKDMJJQMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.